molecular formula C13H14BrNOS2 B4267868 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide

4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide

Cat. No. B4267868
M. Wt: 344.3 g/mol
InChI Key: QPYMPLMFASICAD-UHFFFAOYSA-N
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Description

4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. BPTC belongs to the class of thiophene compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide binds to the DAT protein and inhibits its activity, resulting in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to an enhancement of dopaminergic neurotransmission, which is responsible for the therapeutic effects of 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has a significant effect on the levels of dopamine in the brain. It has been found to increase the extracellular levels of dopamine in the nucleus accumbens, a brain region that is associated with reward and addiction. 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has also been found to increase the locomotor activity of animals, which is a measure of the activation of the dopaminergic system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide in lab experiments include its high potency and selectivity for DAT, which makes it a useful tool for studying the dopaminergic system. However, the limitations of using 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide include its low solubility in water, which can make it difficult to administer in experiments, and its potential toxicity.

Future Directions

There are several future directions for the research on 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide. One direction is to investigate its potential use in the treatment of addiction and other psychiatric disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, the development of new analogs of 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide with improved pharmacological properties is an area of interest for future research.
In conclusion, 4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide is a promising compound with potential applications in the field of pharmacology. Its selective inhibition of DAT makes it a potential candidate for the treatment of neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacological properties.

Scientific Research Applications

4-bromo-5-propyl-N-(2-thienylmethyl)-2-thiophenecarboxamide has been found to exhibit potent and selective inhibitory activity against the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This activity makes it a potential candidate for the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

properties

IUPAC Name

4-bromo-5-propyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNOS2/c1-2-4-11-10(14)7-12(18-11)13(16)15-8-9-5-3-6-17-9/h3,5-7H,2,4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYMPLMFASICAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NCC2=CC=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-propyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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